20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

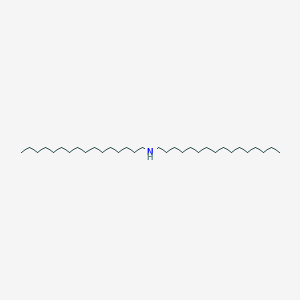

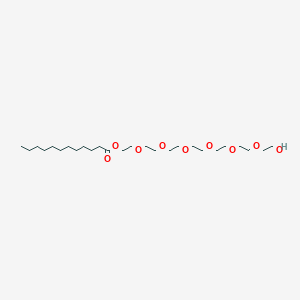

20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate, also known as HEA, is a synthetic surfactant that has been widely studied for its potential use in various scientific and medical applications. HEA is a non-ionic surfactant that is composed of a hydrophilic head group and a hydrophobic tail. The hydrophilic head group is made up of six ethylene oxide units, while the hydrophobic tail consists of a single lauric acid molecule.

Mecanismo De Acción

20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate functions as a surfactant, which means that it can reduce the surface tension between two liquids or between a liquid and a solid. This property makes 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate an effective emulsifier and dispersant. In drug delivery applications, 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate can help to improve the solubility and bioavailability of drugs by facilitating their absorption into target cells.

Efectos Bioquímicos Y Fisiológicos

20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate has been shown to have low toxicity and is generally well-tolerated by cells and tissues. In vitro studies have demonstrated that 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate can improve the uptake of drugs by cells and can enhance the cytotoxic effects of certain anticancer agents. 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate is its ability to improve the solubility and bioavailability of drugs. This property makes 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate a promising carrier for a wide range of drugs. However, 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate has some limitations in laboratory experiments. For example, 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate can be difficult to handle due to its high viscosity, which can make it challenging to accurately measure and dispense.

Direcciones Futuras

20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate is a promising compound that has the potential to be used in a wide range of scientific and medical applications. Some possible future directions for research on 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate include:

1. Development of new drug delivery systems using 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate as a carrier.

2. Investigation of the mechanisms underlying the anti-inflammatory properties of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate.

3. Exploration of the potential use of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

4. Optimization of the synthesis process for 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate to improve yield and reduce costs.

5. Investigation of the potential use of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate in other fields, such as cosmetics and personal care products.

Conclusion

In conclusion, 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate is a synthetic surfactant that has shown promise in a wide range of scientific and medical applications. 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate can improve the solubility and bioavailability of drugs and has anti-inflammatory properties. While 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate has some limitations in laboratory experiments, it is a compound that is worthy of further investigation and research.

Métodos De Síntesis

20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate can be synthesized through a series of chemical reactions involving the reaction of ethylene oxide with lauric acid. The synthesis process involves the use of a catalyst, which helps to facilitate the reaction between the two compounds. The resulting product is a clear, colorless liquid that is highly soluble in water.

Aplicaciones Científicas De Investigación

20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate has been studied extensively for its potential use in various scientific and medical applications. One of the most promising applications of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate is in the field of drug delivery. 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate has been shown to be an effective carrier for a wide range of drugs, including anticancer agents, antibiotics, and anti-inflammatory drugs. 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate can be used to encapsulate these drugs, which can then be delivered to specific target cells or tissues.

Propiedades

Número CAS |

15901-19-6 |

|---|---|

Nombre del producto |

20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate |

Fórmula molecular |

C26H52O9 |

Peso molecular |

508.7 g/mol |

Nombre IUPAC |

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate |

InChI |

InChI=1S/C26H52O9/c1-2-3-4-5-6-7-8-9-10-11-26(28)35-25-24-34-23-22-33-21-20-32-19-18-31-17-16-30-15-14-29-13-12-27/h27H,2-25H2,1H3 |

Clave InChI |

BQQKPNOCOGNCFY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCO |

SMILES canónico |

CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCO |

Otros números CAS |

15901-19-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.